![molecular formula C20H16ClN5O2S2 B3013356 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872629-92-0](/img/structure/B3013356.png)
2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on the synthesis and chemical characterization of compounds similar to the one mentioned, demonstrating innovative routes to create complex molecules. For instance, Janardhan et al. (2014) described the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method that could be relevant for synthesizing the given compound through ring annulation strategies (B. Janardhan, B. Srinivas, B. Rajitha, & Á. Péter, 2014). Similarly, the work by Yurttaş, Tay, & Demirayak (2015) explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which involved reactions forming heterocyclic ring systems that could be analogous to the chemical transformations needed for the target compound's synthesis (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Potential Applications
While the direct applications of "2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide" were not explicitly found, the research on similar compounds provides insights into potential areas of application. For example, compounds with benzothiazole moieties have been studied for their antimicrobial and antitumor activities. The study by Havrylyuk et al. (2010) on 4-thiazolidinones containing benzothiazole moiety and their antitumor screening suggests that similar compounds could exhibit considerable biological activity, indicating potential therapeutic applications (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).
Spectroscopic and Quantum Mechanical Studies
Research into the spectroscopic and quantum mechanical properties of related compounds, such as those conducted by Mary et al. (2020), who investigated bioactive benzothiazolinone acetamide analogs, provides a foundation for understanding the electronic properties and potential utility of such molecules in various applications, including photovoltaic efficiency modeling (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, & I. Yildiz, 2020).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its targets. Without specific target information, it’s challenging to determine the exact pathways affected .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .
properties
IUPAC Name |
2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S2/c1-11-2-7-14-15(8-11)30-19(23-14)24-18(28)10-29-20-25-17(27)9-16(22)26(20)13-5-3-12(21)4-6-13/h2-9H,10,22H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSPGKAOVUVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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